

8-(Benzyloxy)-8-oxooctanoic acid molecular weight and formula

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Compound of Interest

Compound Name: 8-(Benzyloxy)-8-oxooctanoic acid

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An In-depth Technical Guide to 8-(Benzyloxy)-8-oxooctanoic Acid

This technical guide provides a detailed overview of **8-(Benzyloxy)-8-oxooctanoic acid**, a mono-benzyl ester of octanedioic acid. It is primarily utilized as a chemical intermediate in organic synthesis. This document outlines its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physicochemical Properties and Identification

8-(Benzyloxy)-8-oxooctanoic acid is a dicarboxylic acid monoester. Its fundamental properties are summarized below, providing essential data for researchers and chemists.



Property	Value	Reference
Molecular Formula	C15H20O4	[1][2]
Molecular Weight	264.32 g/mol	[2]
CAS Number	15570-39-5	[1][2]
Appearance	White to off-white solid	[2]
Melting Point	34.5-35 °C	[2]
Boiling Point	195-197 °C (at 1.1 Torr)	[2][3]
Density (Predicted)	1.120 ± 0.06 g/cm ³	[2][3]
pKa (Predicted)	4.76 ± 0.10	[2][3]
Synonyms	Suberic acid monobenzyl ester, Octanedioic acid, 1- (phenylmethyl) ester	[2]

Experimental Protocol: Synthesis of 8-(Benzyloxy)-8-oxooctanoic Acid

The following protocol details a common method for the synthesis of **8-(Benzyloxy)-8-oxooctanoic acid** via esterification of octanedioic acid.

Materials:

- Octanedioic acid (suberic acid)
- Benzyl alcohol
- Dichloromethane (DCM)
- 4-Dimethylaminopyridine (DMAP)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Water



- Ethyl acetate
- Cyclohexane
- Silica gel

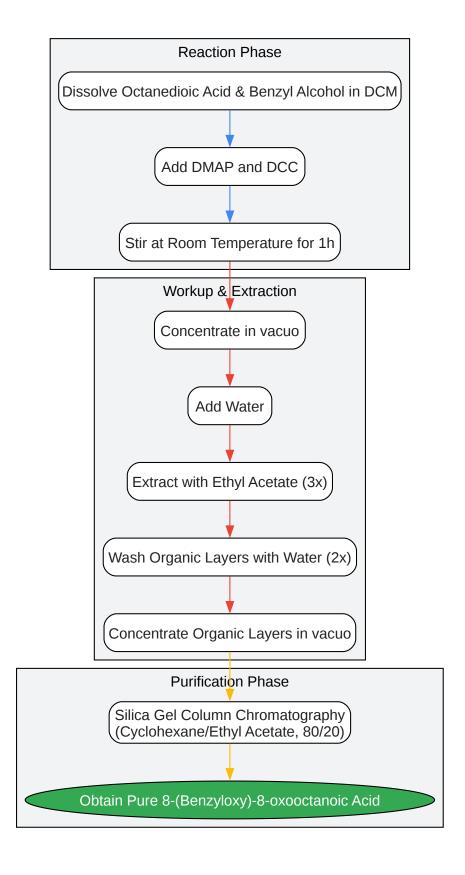
Procedure:

- A solution is prepared by dissolving octanedioic acid (1 g, 5.7 mmol) and benzyl alcohol (0.31 g, 2.9 mmol) in dichloromethane (25 mL).[2]
- To this solution, 4-dimethylaminopyridine (0.39 g, 3.2 mmol) and N,N'dicyclohexylcarbodiimide (0.66 g, 3.2 mmol) are added.[2]
- The reaction mixture is stirred at room temperature for 1 hour.[2]
- Following the reaction, the mixture is concentrated in vacuo.
- Water (40 mL) is added to the residue, and the aqueous mixture is extracted with ethyl acetate (3 x 40 mL).[2]
- The combined organic layers are washed with water (2 x 75 mL) and then concentrated in vacuo.[2]
- The resulting crude product is purified by silica gel column chromatography using a cyclohexane/ethyl acetate (80/20) eluent.[2]
- The final product, **8-(Benzyloxy)-8-oxooctanoic acid**, is obtained as a translucent solid (0.545 g, 71% yield).[2]

Synthetic Workflow

The synthesis of **8-(Benzyloxy)-8-oxooctanoic acid** can be visualized as a multi-step process involving reaction, extraction, and purification.





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Caption: Workflow for the synthesis of **8-(Benzyloxy)-8-oxooctanoic acid**.



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